molecular formula C11H7ClN2O2 B1386018 4-(6-Chloropyrazin-2-yl)benzoic acid CAS No. 1086379-53-4

4-(6-Chloropyrazin-2-yl)benzoic acid

Cat. No.: B1386018
CAS No.: 1086379-53-4
M. Wt: 234.64 g/mol
InChI Key: CFAXENPLOVZDDF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(6-Chloropyrazin-2-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain carboxylase enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Cellular metabolism is also impacted, with changes observed in the metabolic flux of key pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have indicated that very high doses can cause adverse effects, including liver and kidney damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its metabolism. These interactions can affect the metabolic flux and alter the levels of various metabolites. The compound’s metabolism also involves conjugation reactions, leading to the formation of more water-soluble derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, the compound may be preferentially taken up by liver cells due to the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals. Post-translational modifications, such as phosphorylation, can also influence its localization and activity within the cell .

Preparation Methods

The synthesis of 4-(6-Chloropyrazin-2-yl)benzoic acid typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with a suitable benzoic acid derivative under specific reaction conditions. The process may include steps such as chlorination, nitration, and subsequent reduction to achieve the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(6-Chloropyrazin-2-yl)benzoic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-(6-Chloropyrazin-2-yl)benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(6-chloropyrazin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-6-13-5-9(14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAXENPLOVZDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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